molecular formula C6H9ClN2O B1350189 2-Chloro-1-ethoxymethylimidazole CAS No. 850429-55-9

2-Chloro-1-ethoxymethylimidazole

Cat. No. B1350189
M. Wt: 160.6 g/mol
InChI Key: DONYAQVHLUVENE-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxymethylimidazole is a chemical compound with the molecular formula C6H9ClN2O . It has a molecular weight of 160.60 g/mol . This compound is used as a pharmaceutical intermediate . It is also used in the synthesis of a new class of antifungal agents .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-ethoxymethylimidazole is 1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 . The compound has a complexity of 102 and a topological polar surface area of 27 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-1-ethoxymethylimidazole are not available, it’s known that this compound is used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Chloro-1-ethoxymethylimidazole is a liquid at ambient temperature . It has an XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 2-Chloro-1-ethoxymethylimidazole is used as a pharmaceutical intermediate . It’s involved in the synthesis of a new class of antifungal agents . The specific methods of application or experimental procedures are not detailed in the sources, but typically, such compounds are used in various stages of drug synthesis, which could involve complex organic reactions.
  • Agrochemical Synthesis

    • This compound is also used in the synthesis of agrochemicals. Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture. The methods of application or experimental procedures would depend on the specific agrochemical being synthesized.
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • 2-Chloro-1-ethoxymethylimidazole might be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Gene Editing Lab Supplies

    • 2-Chloro-1-ethoxymethylimidazole is used in the production of biochemicals for proteomics research . The specific methods of application or experimental procedures are not detailed in the sources, but typically, such compounds are used in various stages of gene editing lab supplies.
  • Suzuki-Miyaura Coupling Reactions

    • This compound is employed in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are used to synthesize carbon-carbon bonds.
  • Regiocontrolled Synthesis of Functional Molecules
    • 2-Chloro-1-ethoxymethylimidazole is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(ethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONYAQVHLUVENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378376
Record name 2-Chloro-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-ethoxymethylimidazole

CAS RN

850429-55-9
Record name 2-Chloro-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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